molecular formula C12H16N2O2 B2964926 N-[2-(2-Methoxypyridin-4-yl)ethyl]-N-methylprop-2-enamide CAS No. 2411302-78-6

N-[2-(2-Methoxypyridin-4-yl)ethyl]-N-methylprop-2-enamide

Cat. No.: B2964926
CAS No.: 2411302-78-6
M. Wt: 220.272
InChI Key: SXRQCVADOFKTCT-UHFFFAOYSA-N
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Description

N-[2-(2-Methoxypyridin-4-yl)ethyl]-N-methylprop-2-enamide is an organic compound that belongs to the class of amides It features a pyridine ring substituted with a methoxy group and an ethyl chain linked to a methylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-Methoxypyridin-4-yl)ethyl]-N-methylprop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methoxypyridine and an appropriate alkylating agent.

    Alkylation: The 2-methoxypyridine undergoes alkylation to introduce the ethyl chain, forming 2-(2-methoxypyridin-4-yl)ethylamine.

    Amidation: The resulting amine is then reacted with acryloyl chloride or a similar acylating agent under basic conditions to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-[2-(2-Methoxypyridin-4-yl)ethyl]-N-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the amide moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of 2-hydroxypyridine derivatives.

    Reduction: Formation of N-[2-(2-Methoxypyridin-4-yl)ethyl]-N-methylprop-2-enamine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-[2-(2-Methoxypyridin-4-yl)ethyl]-N-methylprop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in the study of enzyme interactions and receptor binding.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(2-Methoxypyridin-4-yl)ethyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets. The methoxy group and the amide moiety can participate in hydrogen bonding and other non-covalent interactions with proteins or enzymes, modulating their activity. The compound may also interact with nucleic acids, influencing gene expression or protein synthesis.

Comparison with Similar Compounds

    N-(2-Pyridyl)acetamide: Similar structure but lacks the methoxy group.

    N-(2-Methoxypyridin-4-yl)acetamide: Similar structure but lacks the ethyl chain and the prop-2-enamide moiety.

    N-(2-Methoxypyridin-4-yl)ethylamine: Similar structure but lacks the amide moiety.

Uniqueness: N-[2-(2-Methoxypyridin-4-yl)ethyl]-N-methylprop-2-enamide is unique due to the presence of both the methoxy group and the prop-2-enamide moiety, which confer specific chemical and biological properties. These structural features enable diverse interactions with biological targets and make it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(2-methoxypyridin-4-yl)ethyl]-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-4-12(15)14(2)8-6-10-5-7-13-11(9-10)16-3/h4-5,7,9H,1,6,8H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRQCVADOFKTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC(=NC=C1)OC)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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